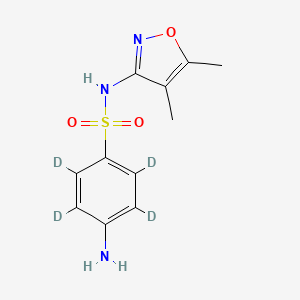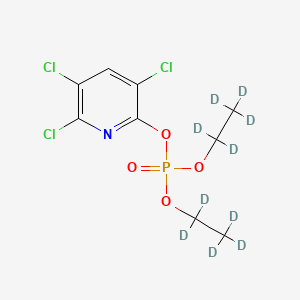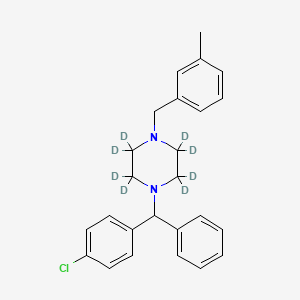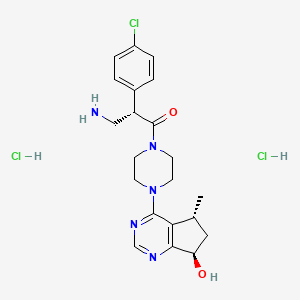
Ipatasertib-NH2 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipatasertib-NH2 (dihydrochloride) is a derivative of Ipatasertib, a selective inhibitor of the protein kinase Akt. Akt is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently activated in various human cancers . Ipatasertib-NH2 (dihydrochloride) is being investigated for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ipatasertib-NH2 (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Ipatasertib-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production also adheres to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Ipatasertib-NH2 (dihydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: Researchers use it to investigate the role of Akt in cellular processes such as apoptosis and cell proliferation.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer and prostate cancer.
Industry: The compound is used in the development of targeted cancer therapies.
Mecanismo De Acción
Ipatasertib-NH2 (dihydrochloride) exerts its effects by inhibiting the activity of Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound specifically targets the ATP-binding site of Akt, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
GDC-0068: Another Akt inhibitor with similar properties.
MK-2206: A non-ATP-competitive Akt inhibitor.
AZD5363: An ATP-competitive Akt inhibitor.
Uniqueness
Ipatasertib-NH2 (dihydrochloride) is unique due to its high selectivity for Akt and its ability to inhibit all three isoforms of the protein. This broad inhibition makes it a potent compound for targeting cancers with activated Akt signaling .
Propiedades
Fórmula molecular |
C21H28Cl3N5O2 |
|---|---|
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
Clave InChI |
JUPJLFOYULADQR-AXGUDRQCSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
SMILES canónico |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



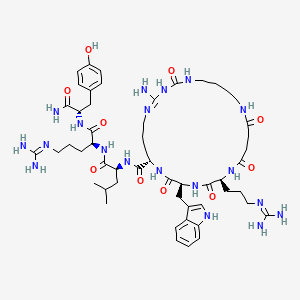
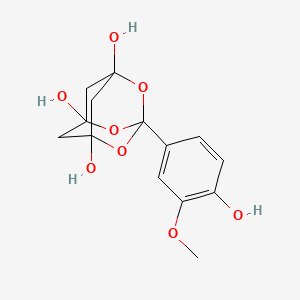

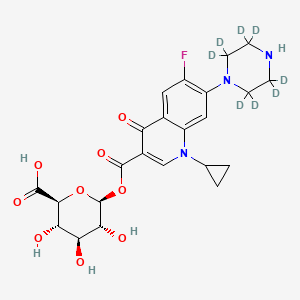
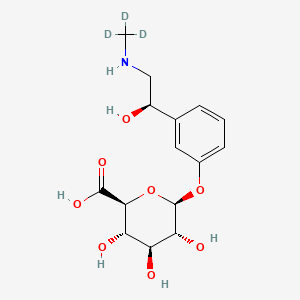

![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
